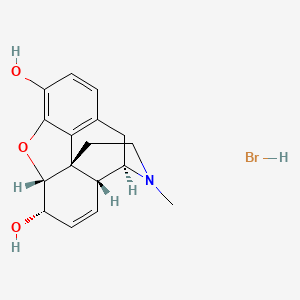

Morphine hydrobromide

説明

Structure

3D Structure of Parent

特性

CAS番号 |

630-81-9 |

|---|---|

分子式 |

C17H20BrNO3 |

分子量 |

366.2 g/mol |

IUPAC名 |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrobromide |

InChI |

InChI=1S/C17H19NO3.BrH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H/t10-,11+,13-,16-,17-;/m0./s1 |

InChIキー |

OUOYRIJSFITIHQ-VYKNHSEDSA-N |

異性体SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.Br |

正規SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Br |

製品の起源 |

United States |

Foundational & Exploratory

Morphine Hydrobromide: A Technical and Historical Guide for Researchers

An in-depth exploration of the discovery, chemistry, and pharmacology of morphine and its hydrobromide salt, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Morphine, the principal alkaloid of opium, marked a pivotal moment in the history of medicine and pharmacology. Its isolation by Friedrich Sertürner in the early 19th century represented the first time an active ingredient was purified from a plant, paving the way for the development of modern pharmaceuticals. This guide provides a comprehensive technical overview of the discovery, history, and chemical properties of morphine, with a specific focus on its hydrobromide salt. It includes detailed experimental protocols from foundational studies, quantitative data on its physicochemical properties, and a visual representation of its primary signaling pathway. This document is intended to serve as a valuable resource for professionals engaged in opioid research and drug development.

Discovery and History

The story of morphine is inextricably linked with the history of opium, a substance used for millennia for its analgesic and euphoric properties. However, the variable potency of raw opium presented significant therapeutic challenges.

The Pioneering Work of Friedrich Sertürner

In 1804, a young German pharmacist's assistant named Friedrich Wilhelm Adam Sertürner embarked on a series of experiments that would forever change the face of medicine.[1] Working with crude opium, he was the first to successfully isolate a crystalline substance that he found to be the active principle responsible for opium's effects.[2][3] He named this substance "morphium" after Morpheus, the Greek god of dreams, due to its tendency to induce sleep.[1]

Sertürner's initial reports in 1805 and 1806 were largely ignored by the scientific community. It was not until his more comprehensive paper in 1817, which included accounts of his experiments on dogs and even a courageous self-experiment on himself and three young men, that his discovery gained widespread recognition.[2][4] This 1817 publication is considered a landmark in alkaloid chemistry.[4]

Early Commercialization and Use

The commercial production of morphine began in 1827 by the company that would later become Merck.[1] The invention of the hypodermic syringe in 1853 further expanded its use, allowing for more rapid and controlled administration.[1] Morphine quickly became the gold standard for pain relief, used extensively in treating pain from injuries, surgery, and chronic illnesses.

Physicochemical Properties

Morphine is a complex alkaloid with the chemical formula C₁₇H₁₉NO₃. It is sparingly soluble in water but dissolves in acidic and alkaline solutions. For clinical use, morphine is typically prepared as a salt to enhance its water solubility. Common salts include the sulfate, hydrochloride, and hydrobromide.

| Property | Morphine Base | Morphine Sulfate | Morphine Hydrochloride | Dextromethorphan Hydrobromide (for comparison) |

| Molecular Formula | C₁₇H₁₉NO₃ | (C₁₇H₁₉NO₃)₂·H₂SO₄·5H₂O | C₁₇H₁₉NO₃·HCl·3H₂O | C₁₈H₂₅NO·HBr·H₂O |

| Molar Mass | 285.34 g/mol | 758.83 g/mol | 375.8 g/mol | 370.32 g/mol |

| Melting Point | 254-256 °C (decomposes) | ~250 °C (decomposes) | ~200 °C (decomposes) | 125-127 °C |

| Water Solubility | Sparingly soluble | 1 g in 15.5 mL | 1 g in 24 mL | 1.5 g in 100 mL at 25 °C[5] |

Experimental Protocols

Sertürner's Isolation of Morphine (c. 1817)

Objective: To isolate the active crystalline substance from raw opium.

Materials:

-

Raw opium

-

Distilled water

-

Ammonia solution

-

Acid (likely a mineral acid such as sulfuric or hydrochloric acid, though not explicitly detailed in all secondary accounts)

-

Ethanol (for purification)

Methodology:

-

Extraction: A large quantity of raw opium was repeatedly extracted with warm distilled water to dissolve the water-soluble components, including the meconate salt of morphine.

-

Precipitation of Impurities: The aqueous extract was likely concentrated, and some impurities may have been precipitated by the addition of a small amount of ammonia, though this step is not consistently detailed.

-

Liberation of Morphine Base: Ammonia solution was added to the aqueous extract. This made the solution alkaline, causing the morphine base, which is poorly soluble in water, to precipitate out of the solution as a crude solid.

-

Purification: The crude morphine precipitate was collected and purified. This was likely achieved through recrystallization from a suitable solvent, such as ethanol. This process of dissolving the solid in a hot solvent and allowing it to cool to form purer crystals would have been repeated to achieve the final crystalline product.

Preparation of Morphine Hydrobromide (General Historical Method)

Objective: To convert morphine base into its more water-soluble hydrobromide salt.

Materials:

-

Purified morphine base

-

Hydrobromic acid (HBr)

-

Distilled water

-

Ethanol (optional, for precipitation)

Methodology:

-

Dissolution: Purified morphine base is dissolved in a minimal amount of distilled water, possibly with gentle heating.

-

Neutralization: A stoichiometric amount of hydrobromic acid is slowly added to the morphine solution with constant stirring. The reaction is a simple acid-base neutralization, forming this compound and water.

-

Crystallization: The resulting solution of this compound is concentrated by evaporation of the water. As the solution becomes saturated, this compound crystals will form upon cooling.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold water or ethanol to remove any remaining impurities, and then dried.

Pharmacology and Signaling Pathway

Morphine exerts its powerful analgesic effects primarily through its interaction with the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR) found extensively in the central and peripheral nervous systems.

Mechanism of Action

Upon binding to the µ-opioid receptor, morphine initiates a cascade of intracellular events:

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).

-

Dissociation of G-Protein Subunits: The Gα(i/o)-GTP and Gβγ subunits dissociate from the receptor and from each other.

-

Inhibition of Adenylyl Cyclase: The Gα(i/o)-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

-

Neuronal Inhibition: The combined effect of decreased cAMP, hyperpolarization, and reduced calcium influx is a decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals.

Signaling Pathway Diagram

Caption: Morphine's µ-opioid receptor signaling pathway.

Early Clinical Applications of Morphine Salts

Following its discovery and commercialization, morphine, in its various salt forms including the hydrobromide, became a cornerstone of medical practice for the management of severe pain.

-

Post-Surgical Pain: Morphine was widely used to alleviate the intense pain following surgical procedures.

-

Trauma and Injury: It was an essential tool for managing the pain associated with traumatic injuries, particularly in military medicine.

-

Chronic Pain: Morphine provided relief for patients suffering from chronic and debilitating pain, such as that associated with cancer and neuralgia.

-

Palliative Care: In end-of-life care, morphine was and continues to be used to manage pain and improve the quality of life for terminally ill patients.

Dosages in the 19th and early 20th centuries were not as standardized as they are today and were often determined by the physician based on the patient's response. With the advent of the hypodermic syringe, typical doses for subcutaneous injection would have been in the range of 1/8 to 1/4 of a grain (approximately 8 to 16 mg).

Conclusion

The isolation of morphine by Friedrich Sertürner was a transformative event in the history of science and medicine. It not only provided a potent and reliable analgesic but also laid the foundation for the field of alkaloid chemistry and the broader discipline of pharmacology. This compound, as one of its water-soluble salts, played a role in the clinical application of this powerful drug. A thorough understanding of the history, chemistry, and pharmacology of morphine and its derivatives remains essential for researchers and clinicians working to develop safer and more effective pain management therapies.

References

Morphine hydrobromide chemical synthesis pathway

I am unable to provide a detailed technical guide or whitepaper on the chemical synthesis of morphine hydrobromide. The dissemination of detailed protocols for the synthesis of controlled substances is restricted due to the potential for misuse and significant safety concerns.

The synthesis of morphine is a complex, multi-step process that requires advanced knowledge of organic chemistry and access to specialized laboratory equipment and controlled chemical precursors. Attempting such a synthesis without the necessary expertise, safety precautions, and legal authorization is extremely dangerous and illegal.

For legitimate research, scientific, and drug development purposes, detailed synthetic information can be found in peer-reviewed scientific literature and patents. Researchers in authorized institutions typically have access to scientific databases and journals such as:

-

Journal of the American Chemical Society (JACS)

-

The Journal of Organic Chemistry

-

Tetrahedron Letters

-

Organic Letters

-

Patents from national and international patent offices

These resources provide the necessary scientific context, experimental details, and safety information for qualified professionals working in a regulated environment. It is crucial that all research involving controlled substances be conducted in strict compliance with all applicable laws and regulations.

The Agonist's Embrace: A Technical Guide to Morphine Hydrobromide's Interaction with Mu-Opioid Receptors

For Immediate Release

A Deep Dive into the Molecular Ballet of Pain Relief and Opioid Action

This whitepaper provides a comprehensive technical examination of the mechanism of action of morphine hydrobromide at the mu-opioid receptor (MOR), tailored for researchers, scientists, and professionals in drug development. It elucidates the intricate signaling cascades, presents key quantitative data, and details the experimental protocols used to unravel this critical interaction in pharmacology.

Executive Summary

Morphine, a potent alkaloid derived from the opium poppy, has been a cornerstone of pain management for centuries. Its analgesic efficacy is primarily mediated through its interaction with the mu-opioid receptor, a G-protein coupled receptor (GPCR) located predominantly in the central nervous system. This document dissects the binding of morphine to the MOR, the subsequent activation of intracellular signaling pathways, and the concept of biased agonism that separates its therapeutic effects from its adverse side effects. Detailed experimental methodologies and quantitative pharmacological data are presented to provide a robust resource for the scientific community.

Morphine's Interaction with the Mu-Opioid Receptor

Morphine acts as an agonist at the mu-opioid receptor.[1] This interaction is characterized by high-affinity binding to the orthosteric site of the receptor, initiating a conformational change that triggers intracellular signaling cascades.

Quantitative Pharmacological Parameters

The interaction of morphine with the mu-opioid receptor can be quantified by several key parameters. These values, collated from various in vitro studies, provide a comparative basis for understanding morphine's potency and efficacy.

| Parameter | Value | Assay Conditions | Cell Line | Reference |

| Binding Affinity (Ki) | 0.26 - 611 nM | Radioligand competition assays | Various | [2] |

| EC50 (G-protein activation) | 50 - 100 nM | cAMP inhibition assay | SH-SY5Y neuroblastoma cells | [3] |

| IC50 (cAMP inhibition) | 230 nM | Forskolin-stimulated cAMP accumulation | HN9.10 cells | [4] |

Intracellular Signaling Pathways

Upon binding of morphine, the mu-opioid receptor activates heterotrimeric Gi/o proteins. This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors. This signaling is central to the analgesic and sedative effects of morphine.[5][6]

G-Protein Signaling Pathway

The canonical pathway initiated by morphine at the MOR involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] The Gβγ subunit, in turn, modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, culminating in an overall inhibitory effect on neuronal transmission.[5]

β-Arrestin Signaling Pathway and Biased Agonism

In addition to G-protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins. This pathway is implicated in receptor desensitization, internalization, and the mediation of some of morphine's adverse effects, such as respiratory depression and constipation. Morphine is considered a "biased agonist," showing a preference for the G-protein pathway over the β-arrestin pathway. This bias is a key area of research for the development of safer opioids.

Experimental Protocols

The characterization of morphine's action at the mu-opioid receptor relies on a suite of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of morphine for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the mu-opioid receptor.

-

Radioligand (e.g., [³H]-naloxone or [³H]-DAMGO).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of morphine in binding buffer.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of morphine that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by the mu-opioid receptor upon morphine binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Materials:

-

Cell membranes expressing the mu-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Procedure:

-

Pre-incubation: Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Incubation: Add varying concentrations of morphine and a fixed concentration of [³⁵S]GTPγS to the membrane suspension.

-

Reaction: Incubate the mixture to allow for G-protein activation and [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of morphine concentration to determine the EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation by quantifying the inhibition of adenylyl cyclase activity.

Materials:

-

Whole cells expressing the mu-opioid receptor.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell lysis buffer.

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat cells with varying concentrations of morphine.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure the cAMP concentration in the cell lysates using a commercial assay kit.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production as a function of morphine concentration to determine the IC50 value.

References

A Comprehensive Technical Guide to the Pharmacological Profile of Morphine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological properties of morphine, the primary active alkaloid in opium. While this guide refers to morphine hydrobromide, the core pharmacological data presented is for the active morphine molecule, which is the clinically relevant component. Morphine is a potent opioid analgesic and serves as a benchmark for opioid drug development.[1][2] Its primary therapeutic applications are in the management of moderate to severe acute and chronic pain.[2][3]

Pharmacodynamics

The pharmacodynamic effects of morphine are primarily mediated through its interaction with the central nervous system (CNS) and the gastrointestinal tract.[1]

1.1. Mechanism of Action

Morphine is an opioid receptor agonist with its principal effects mediated by the μ-opioid receptor (MOR).[1] It also exhibits agonist activity at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR).[1] The activation of these receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events that produce morphine's characteristic effects.

-

μ-Opioid Receptor (MOR): Activation of the MOR is associated with analgesia, sedation, euphoria, respiratory depression, and physical dependence.[1][4] MORs are predominantly located in the brainstem and medial thalamus.[4]

-

κ-Opioid Receptor (KOR): KOR activation is linked to spinal analgesia, miosis (pupil constriction), and psychotomimetic effects.[1]

-

δ-Opioid Receptor (DOR): The DOR is also thought to contribute to analgesia.[1]

Morphine's binding to these receptors in the CNS blocks the transmission of pain signals (nociceptive signals), activates pain-modulating neurons in the spinal cord, and inhibits primary afferent nociceptors.[2]

1.2. Signaling Pathways

Upon binding to the MOR, morphine triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. This initiates several downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.

-

The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters such as glutamate from presynaptic terminals.[5]

-

-

β-Arrestin Recruitment: Some morphine metabolites have been shown to be biased towards the β-arrestin signaling pathway, which is involved in receptor desensitization and internalization.[6]

Caption: Morphine's primary signaling pathway via the μ-opioid receptor.

1.3. Receptor Binding Affinity

The affinity of morphine and its metabolites for various opioid receptors is a key determinant of their pharmacological profiles. The table below summarizes the binding affinities (Ki, nM) from radioligand binding studies.

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Morphine | 1.2[7] | >1000[8] | 340[8] |

| Morphine-6-Glucuronide (M6G) | 0.6[7] | 440[8] | >1000[8] |

| Morphine-3-Glucuronide (M3G) | 225[8] | >1000[8] | >1000[8] |

| Normorphine | 2.5[6] | - | - |

| Codeine | 260[8] | >1000[8] | >1000[8] |

| Hydromorphone | 0.6[7] | - | - |

Note: Ki values can vary between studies depending on the experimental conditions.

Pharmacokinetics

The pharmacokinetic profile of morphine describes its absorption, distribution, metabolism, and excretion.

2.1. Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME properties of morphine are summarized in the table below.

| Parameter | Description |

| Absorption | Absorbed from the gastrointestinal tract, with peak analgesic effects around 60 minutes post-oral administration.[3] Oral bioavailability is less than 40% due to significant first-pass metabolism.[3] |

| Distribution | Volume of distribution (Vd) is approximately 5.31 L/kg.[2] Protein binding is about 35%.[2] |

| Metabolism | Primarily metabolized in the liver via glucuronidation by the enzyme UGT2B7.[2] The main metabolites are morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[2][3] M6G is an active metabolite with analgesic properties, while M3G has no significant analgesic effect.[3] |

| Excretion | Predominantly eliminated in the urine, with 70-80% of an administered dose excreted within 48 hours.[2] About 2-10% is excreted as unchanged morphine.[2] |

Experimental Protocols

The pharmacological properties of morphine are characterized using a variety of in vitro and in vivo experimental models.

3.1. Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity of a compound for a specific receptor.

Methodology:

-

Tissue Preparation: Brain tissue from an appropriate animal model (e.g., rat) is homogenized to prepare a membrane fraction containing the opioid receptors.[7]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that has a known high affinity for the receptor of interest (e.g., [3H]DAMGO for MOR).[7][9]

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., morphine) are added to compete with the radioligand for binding to the receptor.[9]

-

Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: A typical experimental workflow for a radioligand binding assay.

3.2. In Vivo Analgesia Models: Tail-Flick Test

The tail-flick test is a common animal model used to assess the analgesic efficacy of compounds.

Methodology:

-

Animal Acclimation: Rats or mice are acclimated to the testing environment and handling.

-

Baseline Measurement: A focused beam of heat is applied to the animal's tail, and the time it takes for the animal to "flick" its tail away from the heat source (latency) is recorded as the baseline.

-

Drug Administration: The test compound (e.g., morphine) or a vehicle control is administered, typically via subcutaneous or intraperitoneal injection.[10]

-

Post-Treatment Measurement: At various time points after drug administration, the tail-flick latency is measured again.

-

Data Analysis: An increase in the tail-flick latency compared to baseline and the vehicle control group indicates an analgesic effect. The data is often expressed as the maximum possible effect (%MPE).

Clinical Pharmacology

4.1. Therapeutic Uses

Morphine is indicated for the management of moderate to severe pain, both acute and chronic.[3] It is frequently used in:

-

Post-operative pain management

-

Pain associated with myocardial infarction[1]

-

Labor pains[1]

-

Palliative and end-of-life care[3]

-

Pain from cancer treatment[3]

-

Vaso-occlusive pain in sickle cell crisis[3]

4.2. Adverse Effects

The clinical use of morphine is associated with a range of adverse effects, which are extensions of its pharmacological actions.

| System | Adverse Effects |

| Central Nervous System | Sedation, euphoria, respiratory depression, dizziness, nausea, vomiting.[1] |

| Gastrointestinal | Constipation (due to reduced gut motility), inhibition of gastric emptying.[1] |

| Cardiovascular | Hypotension (can be exacerbated by histamine release).[4][11] |

| Endocrine | Hypogonadism and hormone imbalances with chronic use.[1] |

| Other | Development of tolerance, physical dependence, and potential for abuse.[1][12] Miosis (pinpoint pupils).[1] |

4.3. Drug Interactions

-

CNS Depressants: Co-administration with other CNS depressants (e.g., benzodiazepines, alcohol) can potentiate the risk of severe respiratory depression.[12]

-

UGT2B7 Inhibitors: Drugs that inhibit the UGT2B7 enzyme pathway (e.g., diclofenac, naloxone) may alter the metabolism of morphine and the formation of its active metabolites.[4]

Conclusion

This compound remains a cornerstone of pain management due to its potent analgesic effects, which are primarily mediated through agonism at the μ-opioid receptor. Its complex pharmacological profile, encompassing a well-defined mechanism of action, predictable pharmacokinetic properties, and a known spectrum of adverse effects, makes it a critical tool in clinical practice and a reference standard in the development of new analgesic agents. A thorough understanding of its pharmacodynamics and pharmacokinetics is essential for its safe and effective use, as well as for the rational design of future opioid-based therapies.

References

- 1. Morphine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Morphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. youtube.com [youtube.com]

- 6. Distinct pharmacological properties of morphine metabolites at G(i)-protein and β-arrestin signaling pathways activated by the human μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dextromethorphan differentially affects opioid antinociception in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Morphine: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

Morphine Hydrobromide in Aqueous Solutions: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of morphine hydrobromide in aqueous solutions. The information is tailored for professionals in research, science, and drug development, offering detailed experimental protocols and data presentation to support laboratory work and formulation development. While specific quantitative solubility data for this compound is not abundantly available in publicly accessible literature, this guide synthesizes the known principles of morphine solubility, presents data for closely related salts, and details the established methodologies for its determination.

Core Concepts in Morphine Salt Solubility

The aqueous solubility of morphine salts, including this compound, is a critical physicochemical property influencing its dissolution, bioavailability, and formulation design. Several factors intrinsically govern this solubility, with pH and temperature being the most prominent.

Morphine is an amphoteric molecule, possessing both a phenolic hydroxyl group (pKa ≈ 10) and a tertiary amine (pKa ≈ 8.2). This characteristic dictates that its solubility is significantly influenced by the pH of the aqueous medium.

-

In acidic solutions (low pH): The tertiary amine group becomes protonated, forming the more soluble cationic form of morphine. Therefore, the solubility of morphine salts is generally higher in acidic environments.

-

In alkaline solutions (high pH): The phenolic hydroxyl group can become deprotonated, and the molecule can exist as the less soluble free base. This leads to a decrease in solubility as the pH increases.[1]

The relationship between pH and the solubility of morphine can be a key consideration in the design of oral and parenteral dosage forms to ensure optimal drug dissolution and absorption.

Solubility Data of Morphine Salts

Table 1: Solubility of Morphine Sulfate in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Molar Concentration (mol/L) |

| 25 | ~6.45 | ~0.085 |

| 80 | ~142.8 | ~1.89 |

Note: This data is for morphine sulfate and should be used as an estimate for this compound. The exact solubility of this compound may differ.

Table 2: pH-Dependent Aqueous Solubility of Morphine at 35°C

| pH | Apparent Solubility (mol/L) |

| 5.0 | > 10-2 |

| 6.0 | ~10-2 |

| 7.0 | ~5 x 10-3 |

| 8.0 | ~10-3 |

| 9.0 | ~2 x 10-4 |

| 10.0 | ~1.5 x 10-4 |

| 11.0 | ~1.5 x 10-4 |

| 12.0 | ~1.5 x 10-4 |

Note: This data represents the general pH-solubility profile for morphine. The solubility of morphine salts like hydrobromide will be significantly higher in the acidic pH range due to salt formation.[1]

Experimental Protocols for Solubility Determination

The determination of aqueous solubility is a fundamental experiment in pharmaceutical sciences. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .

Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a series of vials containing the aqueous medium of interest (e.g., purified water, phosphate buffer of a specific pH).

-

The amount of solid added should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

The vials are sealed and agitated at a constant temperature using a mechanical shaker or rotator.

-

The equilibration time is critical and should be sufficient to allow the system to reach a steady state. This is typically 24 to 72 hours, but should be determined experimentally by sampling at different time points until the concentration of the dissolved drug remains constant.

-

-

Phase Separation:

-

After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

It is crucial to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.

-

-

Analysis of Solute Concentration:

-

The concentration of this compound in the clear filtrate (saturated solution) is determined using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying morphine concentration. A calibration curve is prepared using standard solutions of known this compound concentrations.

-

Logical Relationships in Solubility Determination

The accurate determination of solubility relies on a logical sequence of steps, each with critical considerations. The following diagram illustrates the decision-making process and logical flow in a typical solubility study.

Conclusion

This technical guide provides a foundational understanding of the aqueous solubility of this compound for researchers and drug development professionals. While specific quantitative data for the hydrobromide salt is elusive in readily available literature, the principles of morphine's pH-dependent solubility and the detailed experimental protocol for the shake-flask method offer a robust framework for its determination in the laboratory. The provided data for morphine sulfate serves as a valuable reference point. For precise formulation development, it is imperative that experimental determination of this compound solubility is conducted under the specific conditions of temperature and pH relevant to the intended application.

References

An In-depth Technical Guide to Morphine Hydrobromide Pharmacokinetics in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of morphine hydrobromide in commonly used rodent models, namely rats and mice. The information presented herein is intended to assist researchers in designing and interpreting preclinical studies involving this widely used opioid analgesic. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and illustrates the primary signaling pathway of morphine.

Introduction to Morphine Pharmacokinetics in Rodents

Morphine, a potent opioid agonist, is extensively used in preclinical research to study pain, addiction, and the effects of analgesics. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for the translation of animal model data to clinical applications. Rodent models, particularly rats and mice, are fundamental in this research.

The salt form of morphine, such as hydrobromide or sulfate, can influence the solubility and stability of the drug in formulation but is generally considered to have a negligible impact on the overall in vivo pharmacokinetic properties of the morphine molecule once it is absorbed into the systemic circulation.

Pharmacokinetic Parameters of Morphine in Rodents

The following tables summarize key pharmacokinetic parameters of morphine in rats and mice following various routes of administration. It is important to note that significant variability in these parameters can be observed due to factors such as strain, sex, age, and specific experimental conditions.

Table 1: Pharmacokinetic Parameters of Morphine in Rats

| Parameter | Intravenous (IV) | Subcutaneous (SC) | Oral (PO) |

| Dose Range | 2.5 - 10.0 mg/kg | 3.5 - 7.0 mg/kg | Not specified in retrieved results |

| Bioavailability (F%) | 100% | ~80%[1] | Low (~25%)[1] |

| Tmax (Time to Peak Concentration) | ~0.08 h | 0.25 - 6 h | ~30 minutes |

| Cmax (Peak Plasma Concentration) | Dose-dependent | Dose-dependent | Lower than parenteral routes |

| t½ (Elimination Half-life) | ~2.1 h | ~8.3 h (from pellet) | Not specified in retrieved results |

| Vd (Volume of Distribution) | ~4.0 L/kg | Not specified in retrieved results | Not specified in retrieved results |

| CL (Clearance) | ~22.6 mL/min/kg | Not specified in retrieved results | Not specified in retrieved results |

Data compiled from multiple sources. Specific values can vary based on the study.

Table 2: Pharmacokinetic Parameters of Morphine in Mice

| Parameter | Intravenous (IV) | Subcutaneous (SC) | Oral (PO) |

| Dose Range | Not specified in retrieved results | 5 - 20 mg/kg | Not specified in retrieved results |

| Bioavailability (F%) | 100% | High | Low |

| Tmax (Time to Peak Concentration) | Not specified in retrieved results | Not specified in retrieved results | Not specified in retrieved results |

| Cmax (Peak Plasma Concentration) | Not specified in retrieved results | Dose-dependent | Not specified in retrieved results |

| t½ (Elimination Half-life) | Not specified in retrieved results | Not specified in retrieved results | Not specified in retrieved results |

| Vd (Volume of Distribution) | Not specified in retrieved results | Not specified in retrieved results | Not specified in retrieved results |

| CL (Clearance) | Not specified in retrieved results | Not specified in retrieved results | Not specified in retrieved results |

Experimental Protocols

Accurate and reproducible pharmacokinetic studies rely on standardized and well-documented experimental procedures. This section outlines common methodologies for the administration of this compound and the analysis of biological samples in rodent models.

Administration of this compound

3.1.1. Intravenous (IV) Injection (Rat Tail Vein)

-

Animal Restraint: Rats are placed in a suitable restraint device to immobilize the body and expose the tail.

-

Vein Dilation: The tail is warmed using a heat lamp or warm water bath to induce vasodilation of the lateral tail veins, making them more visible and accessible.

-

Injection Site Preparation: The injection site on the lateral tail vein is cleansed with 70% ethanol.

-

Needle Insertion: A 25-27 gauge needle attached to a syringe containing the this compound solution is inserted into the vein at a shallow angle.

-

Injection: The solution is injected slowly and steadily. Successful entry into the vein is often confirmed by the absence of resistance and blanching of the vein.

-

Post-injection Care: After injection, the needle is withdrawn, and gentle pressure is applied to the injection site with gauze to prevent bleeding.

3.1.2. Subcutaneous (SC) Injection (Mouse)

-

Animal Restraint: The mouse is manually restrained by scruffing the loose skin over the neck and shoulders.

-

Injection Site: The injection is typically administered into the loose skin over the dorsal (back) or flank area.

-

Needle Insertion: A 26-27 gauge needle is inserted into the tented skin at a shallow angle.

-

Injection: The this compound solution is injected to form a small bleb under the skin.

-

Post-injection Care: The needle is withdrawn, and the injection site may be gently massaged to aid dispersion of the solution.

3.1.3. Oral Gavage (Rat/Mouse)

-

Animal Restraint: The animal is firmly but gently restrained to prevent movement.

-

Gavage Needle Selection: A sterile, ball-tipped gavage needle of appropriate size for the animal (18-20 gauge for mice, 16-18 gauge for rats) is used.

-

Procedure: The gavage needle, attached to a syringe with the this compound solution, is carefully inserted into the mouth and gently advanced along the roof of the mouth and down the esophagus into the stomach. The solution is then administered slowly.[2][3][4][5][6]

-

Post-administration Observation: The animal is observed for any signs of respiratory distress, which could indicate accidental administration into the trachea.[2][3]

Quantification of Morphine in Biological Samples

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a common and highly sensitive method for the quantification of morphine in plasma.

-

Sample Preparation:

-

Blood samples are collected from the animals at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation.

-

A protein precipitation step is performed by adding a solvent like acetonitrile to the plasma sample to remove proteins.

-

The sample is then centrifuged, and the supernatant is collected.

-

An internal standard (e.g., a deuterated analog of morphine) is added to the supernatant.

-

-

HPLC Separation:

-

An aliquot of the prepared sample is injected onto a reverse-phase HPLC column (e.g., a C18 column).

-

A mobile phase gradient (e.g., a mixture of water and acetonitrile with a modifying agent like formic acid) is used to separate morphine and its metabolites from other plasma components.

-

-

MS/MS Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for morphine and the internal standard are monitored for selective and sensitive quantification.

-

-

Data Analysis:

-

The peak areas of morphine and the internal standard are used to construct a calibration curve from standards of known concentrations.

-

The concentration of morphine in the unknown samples is then determined from this calibration curve.

-

Metabolism and Excretion of Morphine in Rodents

In rodents, morphine is primarily metabolized in the liver through glucuronidation. The two main metabolites are morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[7] M6G is an active metabolite with analgesic properties, while M3G is generally considered inactive and may even have neuroexcitatory effects. The primary route of excretion for morphine and its metabolites is via the kidneys into the urine.

Signaling Pathway of Morphine

Morphine exerts its effects primarily by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of morphine to the MOR initiates a cascade of intracellular signaling events.

Diagram: Morphine's Mu-Opioid Receptor Signaling Pathway

Caption: Simplified signaling cascade following morphine binding to the μ-opioid receptor.

Diagram: Experimental Workflow for Pharmacokinetic Study

Caption: General workflow for a typical rodent pharmacokinetic study of morphine.

Conclusion

This technical guide provides a foundational understanding of this compound pharmacokinetics in rodent models. The data and protocols presented are intended to serve as a valuable resource for researchers in the field of pharmacology and drug development. It is crucial to recognize the inherent variability in pharmacokinetic studies and to carefully control for experimental variables to ensure the generation of robust and reproducible data. Further research is warranted to provide more comprehensive comparative pharmacokinetic data, particularly in different mouse strains and following oral administration.

References

- 1. The pharmacokinetics of morphine and morphine glucuronide metabolites after subcutaneous bolus injection and subcutaneous infusion of morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.sdsu.edu [research.sdsu.edu]

- 3. ouv.vt.edu [ouv.vt.edu]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The bioavailability and pharmacokinetics of subcutaneous, nebulized and oral morphine-6-glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Opioid Receptor Binding Affinity of Morphine Hydrobromide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro opioid receptor binding affinity of morphine hydrobromide. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and opioid pharmacology. This document summarizes quantitative binding data, outlines detailed experimental protocols for key assays, and visualizes critical pathways and workflows to facilitate a deeper understanding of morphine's interaction with opioid receptors.

Introduction

Morphine, a potent opiate analgesic, exerts its pharmacological effects primarily through its interaction with the opioid receptor system, a family of G protein-coupled receptors (GPCRs). The three main classical opioid receptor subtypes are mu (µ), delta (δ), and kappa (κ). The affinity and selectivity of morphine for these receptors are crucial determinants of its therapeutic efficacy and side-effect profile. Understanding the nuances of these binding interactions at a molecular level is fundamental for the development of novel analgesics with improved therapeutic windows. This guide focuses on the in vitro binding characteristics of this compound, presenting a compilation of affinity data (Ki and IC50 values) and the methodologies used to obtain them.

Quantitative Binding Affinity Data

The in vitro binding affinity of morphine for mu, delta, and kappa opioid receptors has been determined in numerous studies. The data, presented below in tabular format, has been compiled from various sources utilizing different experimental preparations, including recombinant human opioid receptors expressed in cell lines and rodent brain tissue. It is important to note that variations in experimental conditions, such as the radioligand used, tissue or cell preparation, and assay buffer composition, can contribute to the observed range of affinity values[1].

Table 1: Morphine Binding Affinity (Ki) at Opioid Receptors

| Receptor Subtype | Ki (nM) | Source Material | Radioligand | Reference |

| Mu (µ) | 1.168 | Recombinant human MOR in CHO cells | [³H]-DAMGO | [2] |

| 0.26 - 611 | Various (literature review) | Various | [1] | |

| Delta (δ) | 68.5 ± 19.5 | HEK cells expressing δ opioid receptors | [³H]-DPDPE | [3] |

| Kappa (κ) | ~213 (IC50) | Not specified | Not specified | [4] |

Table 2: Morphine Inhibitory Potency (IC50) at Opioid Receptors

| Receptor Subtype | IC50 (nM) | Source Material | Radioligand | Reference |

| Mu (µ) | 3.01 ± 0.18 (µ1) | Not specified | Not specified | [4] |

| 6.94 ± 1.3 (µ2) | Not specified | Not specified | [4] | |

| Delta (δ) | 371 ± 75 | Not specified | Not specified | [4] |

| Kappa (κ) | 1332 ± 280 | Not specified | Not specified | [4] |

Experimental Protocols

The determination of opioid receptor binding affinity is predominantly achieved through competitive radioligand binding assays and functional assays such as the GTPγS binding assay.

Radioligand Binding Assay

This assay measures the affinity of a compound (in this case, morphine) for a receptor by assessing its ability to displace a radiolabeled ligand that has a known high affinity and specificity for that receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of morphine for mu, delta, and kappa opioid receptors.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human mu, delta, or kappa opioid receptor[5][6][7]. Alternatively, rodent brain tissue homogenates can be used.

-

Radioligands:

-

Test Compound: this compound.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4[6].

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., naloxone) to determine the amount of radioligand that binds to non-receptor components.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester for rapid filtration[6].

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: Cells expressing the opioid receptor of interest are harvested, homogenized, and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium[6].

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand[6].

-

Quantification: The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of morphine (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins coupled to the opioid receptor upon agonist binding. It provides an indication of the efficacy of the ligand (i.e., whether it is a full agonist, partial agonist, or antagonist).

Objective: To determine the potency (EC50) and efficacy (Emax) of morphine in activating G proteins coupled to opioid receptors.

Materials:

-

Receptor Source: Membranes from cells expressing the opioid receptor of interest (e.g., CHO-hMOR cells)[5].

-

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

Test Compound: this compound.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP[5].

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Similar to the radioligand binding assay.

-

Assay Setup: Incubate the receptor membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

-

Incubation: The reaction is typically carried out at 30°C for 60 minutes.

-

Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation counting.

-

Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the concentration of morphine to generate a dose-response curve, from which the EC50 (the concentration of morphine that produces 50% of the maximal response) and Emax (the maximal stimulation) can be determined.

Visualizations

Opioid Receptor Signaling Pathway

Upon binding of an agonist like morphine, the opioid receptor undergoes a conformational change, leading to the activation of intracellular G proteins and subsequent downstream signaling cascades.

Caption: Morphine-induced opioid receptor signaling cascade.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of morphine.

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

This technical guide has provided a detailed overview of the in vitro opioid receptor binding affinity of this compound. The compiled quantitative data, alongside detailed experimental protocols and visual diagrams of key processes, offers a valuable resource for researchers in the field of opioid pharmacology and drug development. The preferential high affinity of morphine for the mu-opioid receptor is a cornerstone of its analgesic properties, while its interaction with delta and kappa receptors, albeit with lower affinity, may contribute to its complex pharmacological profile. The methodologies described herein represent the standard approaches for characterizing the receptor binding of novel opioid compounds, providing a framework for future research and development in this critical therapeutic area.

References

- 1. zenodo.org [zenodo.org]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Agonist stimulation at human μ opioid receptors in a [(35)S]GTPγS incorporation assay: observation of "bell-shaped" concentration-response relationships under conditions of strong receptor G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Neurochemical Landscape of Morphine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the neurochemical effects of morphine hydrobromide administration. Morphine, a potent opioid analgesic, exerts its profound effects on the central nervous system by interacting with specific G-protein coupled receptors. This document details the intricate mechanisms of morphine's action, including its binding affinity for opioid receptors, its modulation of key neurotransmitter systems such as dopamine and GABA, and its impact on intracellular signaling cascades, primarily the adenylyl cyclase pathway. Furthermore, this guide outlines detailed experimental protocols for investigating these neurochemical effects and presents quantitative data in a structured format to facilitate comparative analysis. Visualizations of signaling pathways and experimental workflows are provided to enhance understanding of the complex processes involved.

Introduction

Morphine, an alkaloid derived from the opium poppy (Papaver somniferum), remains a cornerstone for the management of severe pain.[1] Its therapeutic efficacy is intrinsically linked to its complex interactions with the central nervous system. The hydrobromide salt of morphine is one of the pharmaceutically used forms. While the salt moiety can influence pharmacokinetic properties such as solubility and absorption, the pharmacodynamic and neurochemical effects are primarily dictated by the morphine molecule itself. This guide will, therefore, refer to the extensive body of research on morphine, with the understanding that the fundamental neurochemical actions are applicable to this compound.

This document serves as a technical resource for researchers and professionals in the fields of neuropharmacology, drug development, and pain research. It aims to provide a comprehensive overview of the molecular and cellular mechanisms underlying morphine's effects, supported by quantitative data and detailed methodologies for further investigation.

Opioid Receptor Binding and Affinity

The primary mechanism of action of morphine is its agonism at opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[1][2] There are three main types of opioid receptors: mu (µ), delta (δ), and kappa (κ).[2][3] Morphine exhibits the highest affinity for the µ-opioid receptor (MOR), and its analgesic and euphoric effects are predominantly mediated through the activation of this receptor subtype.[1][4]

Quantitative Receptor Binding Data

The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of morphine for the different opioid receptors.

| Ligand | Receptor Subtype | Ki (nM) | Preparation | Radioligand | Reference |

| Morphine | Mu (µ) | 1 - 100 | Recombinant human MOR expressed in cell membranes | [3H]DAMGO | [4] |

| Morphine | Mu (µ) | 68.5 ± 19.5 | Not specified | Not specified | |

| Morphine | Delta (δ) | Low affinity | Guinea-pig brain homogenates | [3H]DPDPE | [5] |

| Morphine | Kappa (κ) | Low affinity | Guinea-pig brain homogenates | [3H]U69593 | [5] |

Note: Ki values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.

Modulation of Neurotransmitter Systems

Morphine administration significantly alters the release and signaling of several key neurotransmitters in the brain, most notably dopamine and GABA. These neurochemical changes are fundamental to both the therapeutic effects and the adverse side effects of morphine, including addiction.

The Dopaminergic System

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical pathway for reward and reinforcement. Morphine indirectly increases dopamine release in the NAc.[6] This is achieved by binding to µ-opioid receptors on GABAergic interneurons in the VTA. The activation of these receptors inhibits the release of GABA, which in turn disinhibits the dopaminergic neurons, leading to an increased firing rate and subsequent dopamine release in the NAc. This surge in dopamine is associated with the euphoric and rewarding properties of morphine.

Quantitative Effects on Dopamine Release

In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals. The following table presents data on the effect of morphine on dopamine levels in the nucleus accumbens.

| Animal Model | Morphine Dose | Route of Administration | Brain Region | Maximum % Increase in Dopamine (from baseline) | Reference |

| Rat | 20 mg/kg | Intraperitoneal (i.p.) | Nucleus Accumbens | Significant increase | [7] |

The GABAergic System

As mentioned above, GABAergic neurons play a crucial role in mediating morphine's effects on the dopamine system. By inhibiting these inhibitory neurons, morphine effectively removes the "brakes" on dopamine release.[8] This disinhibition is a key mechanism underlying the rewarding effects of opioids.

Intracellular Signaling Pathways

Upon binding to µ-opioid receptors, morphine initiates a cascade of intracellular signaling events. As GPCRs, opioid receptors are coupled to inhibitory G-proteins (Gi/o).[2][9]

Inhibition of Adenylyl Cyclase

Activation of the µ-opioid receptor by morphine leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.[2][10] The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[8][10] This inhibition reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).[8] cAMP is a crucial second messenger that activates protein kinase A (PKA), which in turn phosphorylates numerous downstream targets, including ion channels and transcription factors. By reducing cAMP levels, morphine alters neuronal excitability and gene expression.

Quantitative Effects on Adenylyl Cyclase Activity

The inhibitory effect of morphine on adenylyl cyclase can be quantified by measuring the concentration of the drug required to inhibit the enzyme's activity by 50% (IC50).

| Agonist | Receptor | Cell/Tissue Preparation | IC50 | Reference |

| DAMGO (µ-agonist) | Mu (µ) | Striatal membrane fractions | Not specified, but significant repression observed at 1 µM | [11] |

Modulation of Ion Channels

The Gβγ subunit, which also dissociates from the G-protein upon receptor activation, can directly modulate the activity of ion channels.[9][10] Specifically, Gβγ can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels (VGCCs).[8][9] The opening of GIRK channels leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential. The inhibition of VGCCs reduces the influx of calcium ions, which is necessary for neurotransmitter release. Together, these actions contribute to the overall inhibitory effect of morphine on neuronal activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the neurochemical effects of morphine.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of morphine for opioid receptors.

Objective: To determine the binding affinity of morphine for a specific opioid receptor subtype.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).

-

Radiolabeled ligand with known affinity for the receptor (e.g., [3H]DAMGO for µ-receptors).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation tubes or plates.

-

Vacuum filtration manifold and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd value.

-

Incubation: In each tube/well, combine the cell membrane preparation, the radiolabeled ligand, and varying concentrations of unlabeled morphine (or buffer for total binding and a high concentration of a known opioid for non-specific binding).

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the unlabeled morphine concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of morphine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the general procedure for in vivo microdialysis to measure extracellular dopamine levels in the nucleus accumbens of a rat following morphine administration.

Objective: To measure changes in extracellular dopamine concentrations in the nucleus accumbens in response to morphine.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for injection.

-

Anesthesia.

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeted to the nucleus accumbens. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the nucleus accumbens of the freely moving rat.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump. After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Morphine Administration: Administer this compound (e.g., via intraperitoneal injection).

-

Post-Injection Sample Collection: Continue to collect dialysate samples at the same regular intervals for a defined period after morphine administration.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine content using an HPLC system with an electrochemical detector.

-

Data Analysis: Quantify the dopamine concentration in each sample. Express the post-injection dopamine levels as a percentage of the average baseline concentration. Plot the percentage change in dopamine over time.

Adenylyl Cyclase Activity Assay

This protocol provides a general method for measuring the inhibition of adenylyl cyclase activity by morphine in a cell or tissue preparation.

Objective: To determine the effect of morphine on adenylyl cyclase activity.

Materials:

-

Cell membranes or tissue homogenates (e.g., from striatum).

-

Assay buffer (e.g., 80 mM Tris-HCl, pH 7.4, containing MgSO4, EGTA, NaCl, IBMX, DTT, GTP, and ATP).

-

Forskolin (an activator of adenylyl cyclase).

-

This compound.

-

[α-32P]ATP (radiolabeled substrate).

-

System for separating [32P]cAMP from [α-32P]ATP (e.g., column chromatography).

-

Scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare solutions of forskolin and varying concentrations of this compound in the assay buffer.

-

Incubation: In reaction tubes, combine the membrane preparation, assay buffer containing [α-32P]ATP, forskolin (to stimulate adenylyl cyclase activity), and either buffer or different concentrations of morphine.

-

Reaction: Incubate the mixture at 30°C for a short period (e.g., 5-10 minutes) to allow for the enzymatic conversion of [α-32P]ATP to [32P]cAMP.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA) and heating.

-

Separation of cAMP: Separate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP using a suitable method like sequential column chromatography over Dowex and alumina.

-

Quantification: Measure the radioactivity of the [32P]cAMP fraction using a scintillation counter.

-

Data Analysis: Calculate the amount of cAMP produced per unit of time and protein. Plot the adenylyl cyclase activity as a function of the morphine concentration to determine the extent of inhibition and, if possible, the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Morphine Signaling Pathway.

Caption: In Vivo Microdialysis Workflow.

Caption: Logical Relationships of Morphine's Effects.

Conclusion

The administration of this compound triggers a complex cascade of neurochemical events, beginning with its high-affinity binding to µ-opioid receptors. This primary interaction leads to the modulation of critical neurotransmitter systems, most notably an increase in dopamine release in the brain's reward circuitry, and a widespread inhibition of neuronal activity through the suppression of adenylyl cyclase and the modulation of ion channels. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the continued investigation of morphine's multifaceted effects. A thorough understanding of these neurochemical mechanisms is paramount for the development of novel analgesics with improved therapeutic profiles and reduced potential for abuse and addiction.

References

- 1. Morphine - Wikipedia [en.wikipedia.org]

- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. ClinPGx [clinpgx.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Dopamine microdialysis in the nucleus accumbens during acute and chronic morphine, naloxone-precipitated withdrawal and clonidine treatment | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

The Neuropharmacological Profile of Morphine Hydrobromide: A Technical Guide to its Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphine, a potent phenanthrene opioid receptor agonist, has long been a cornerstone of clinical pain management. Its primary therapeutic actions, analgesia and sedation, are mediated through its complex interactions with the central nervous system (CNS). This technical guide provides an in-depth examination of the effects of morphine hydrobromide on the CNS, with a focus on its mechanism of action, downstream signaling cascades, and quantifiable physiological outcomes. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Morphine, derived from the opium poppy (Papaver somniferum), exerts its profound effects by acting as an agonist at opioid receptors, primarily the μ-opioid receptor (MOR), which are widely distributed throughout the central nervous system.[1] The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release, leading to both therapeutic effects and adverse side effects. Understanding the intricate neuropharmacology of morphine is paramount for the development of novel analgesics with improved safety profiles.

Mechanism of Action at the μ-Opioid Receptor

Morphine's principal pharmacological effects are mediated by its binding to and activation of the μ-opioid receptor (MOR) in the CNS.[1] This interaction initiates two primary intracellular signaling pathways: the G-protein signaling pathway and the β-arrestin signaling pathway.

G-Protein Signaling Pathway

Upon morphine binding, the MOR undergoes a conformational change that facilitates the activation of associated inhibitory G-proteins (Gi/o). This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. Concurrently, it inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

// Nodes Morphine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MOR [label="μ-Opioid Receptor (MOR)", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="Gi/o Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G_alpha [label="Gαi/o (GTP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G_betagamma [label="Gβγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GIRK [label="GIRK Channel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K_efflux [label="↑ K+ Efflux\n(Hyperpolarization)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_channel [label="N-type Ca2+ Channel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_influx [label="↓ Ca2+ Influx\n(↓ Neurotransmitter Release)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Morphine -> MOR [label="Binds to"]; MOR -> G_Protein [label="Activates"]; G_Protein -> G_alpha; G_Protein -> G_betagamma; G_alpha -> AC [label="Inhibits"]; AC -> cAMP; G_betagamma -> GIRK [label="Activates"]; GIRK -> K_efflux; G_betagamma -> Ca_channel [label="Inhibits"]; Ca_channel -> Ca_influx; } caption: "Morphine-induced G-protein signaling pathway."

β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins. This process is initiated by G-protein-coupled receptor kinases (GRKs) which phosphorylate the intracellular tail of the activated receptor. Phosphorylation increases the receptor's affinity for β-arrestins. The recruitment of β-arrestin can lead to:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization. It also acts as an adaptor protein, facilitating the internalization of the receptor via clathrin-mediated endocytosis.

-

Signal Transduction: β-arrestins can also act as signal transducers themselves, initiating signaling cascades independent of G-proteins, such as the activation of mitogen-activated protein kinases (MAPKs).

// Nodes Morphine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MOR_active [label="Active MOR", fillcolor="#FBBC05", fontcolor="#202124"]; GRK [label="GRK", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MOR_p [label="Phosphorylated MOR", fillcolor="#FBBC05", fontcolor="#202124"]; Beta_Arrestin [label="β-Arrestin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Desensitization [label="Desensitization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Internalization [label="Internalization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Signaling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Morphine -> MOR_active [label="Activates"]; MOR_active -> GRK; GRK -> MOR_p [label="Phosphorylates"]; MOR_p -> Beta_Arrestin [label="Recruits"]; Beta_Arrestin -> Desensitization; Beta_Arrestin -> Internalization; Beta_Arrestin -> MAPK; } caption: "Morphine-induced β-arrestin signaling pathway."

Quantitative Data on Morphine's CNS Effects

The following tables summarize key quantitative data regarding the interaction of morphine with its primary target and its downstream effects.

Table 1: Morphine Binding Affinity for the μ-Opioid Receptor

| Radioligand | Preparation | Ki (nM) | Reference |

| [3H]-DAMGO | Rat brain homogenates | 1.2 | [2] |

| [3H]-Naloxone | Cell membrane preparation expressing recombinant human MOR | 1.168 | [3] |

Table 2: Morphine's Effect on Adenylyl Cyclase

| Cell Line | Assay | IC50 (nM) | Reference |

| SH-SY5Y human neuroblastoma cells | cAMP formation inhibition | 193 | [1] |

Table 3: Dose-Response of Morphine on Dopamine Release in the Nucleus Accumbens Shell

| Dose (mg/kg, s.c.) | Peak Increase in Extracellular Dopamine (%) | Time to Peak (min) |

| 0.1 | ~20 | < 1 |

| 0.5 | ~60 | ~1 |

| 5.0 | ~150 | ~40 |